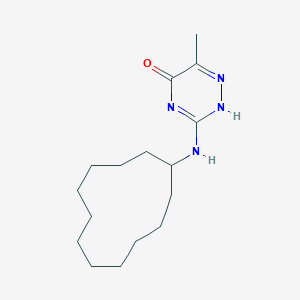
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as CDMA, is a heterocyclic compound that has been extensively studied for its potential in various scientific applications. CDMA has a unique structure that makes it a promising candidate for use in fields such as chemistry, biology, and materials science.
Mechanism of Action
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one is believed to exert its biological activity through the inhibition of various enzymes and proteins. For example, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of the bacterial enzyme, dihydrofolate reductase.
Biochemical and Physiological Effects:
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells, while also inhibiting the growth of bacteria. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in laboratory experiments, including its high purity and stability. However, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one can be difficult to synthesize and purify, which may limit its use in certain applications. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has limited solubility in water, which may present challenges in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of new synthetic methods for 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one in fields such as medicine and materials science. Finally, further research is needed to fully understand the mechanisms of action of 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one and its potential for use in various scientific applications.
Synthesis Methods
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized through a multistep process that involves the reaction of cyclododecylamine with 2-amino-4,6-dimethylpyrimidine, followed by cyclization to form the triazine ring. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential as a corrosion inhibitor in the oil and gas industry, as well as for its use in the synthesis of novel materials. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been investigated for its biological activity, including its potential as an antitumor agent and its ability to inhibit the growth of bacteria.
properties
Product Name |
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Molecular Formula |
C16H28N4O |
Molecular Weight |
292.42 g/mol |
IUPAC Name |
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H28N4O/c1-13-15(21)18-16(20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21) |
InChI Key |
WIRWPPCPIIFZQE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)
![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)